3-Amino-4-(tert-butoxy)-4-oxobutanoic acid
Description
Contextual Significance of Non-Proteinogenic Amino Acids and Derivatives in Chemical Synthesis and Scaffold Design
Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms. nih.gov Their incorporation into peptide structures or their use as standalone scaffolds offers significant advantages in drug design and chemical synthesis. nbinno.com NPAAs are instrumental in developing peptide-based drug candidates with improved pharmacokinetic profiles. nih.govnih.gov By replacing natural amino acids with NPAAs, researchers can create peptides that are more resistant to enzymatic degradation by proteases, thereby increasing their stability and in vivo half-life. nbinno.com
Furthermore, the unique structural features of NPAAs can optimize a drug's interaction with its biological target, leading to enhanced binding affinity and selectivity. This control over molecular conformation is a critical aspect of developing highly targeted therapies with minimal side effects. The vast chemical diversity of NPAAs provides a rich resource for constructing diverse chemical libraries for high-throughput screening, accelerating the discovery of novel therapeutic agents.
Structural Analysis of 3-Amino-4-(tert-butoxy)-4-oxobutanoic acid: Features and Protecting Group Strategy (tert-butyl ester)
This compound is a chiral molecule with a defined stereochemistry that is crucial for its application in asymmetric synthesis. Its structure features a central butanoic acid backbone with an amino group at the third position and a tert-butyl ester at the fourth position. The IUPAC name for this compound is 3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid. nih.gov
A key feature of this molecule is the tert-butyl ester group, which serves as a protecting group for the carboxylic acid. The use of tert-butyl esters is a common and effective strategy in peptide synthesis and other organic transformations. researchgate.net The bulkiness of the tert-butyl group provides steric hindrance that prevents the carboxyl group from undergoing unwanted reactions.
The primary advantage of the tert-butyl ester protecting group is its acid-labile nature. It can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid. youtube.com This deprotection method is orthogonal to many other protecting groups used for amino groups (like Fmoc or Cbz), allowing for selective deprotection in a multi-step synthesis. researchgate.net This acid-catalyzed removal avoids the harsh basic conditions often required for the hydrolysis of other esters, which can lead to side reactions such as racemization at chiral centers. researchgate.net
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₅NO₄ |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
| InChIKey | PUWCNJZIFKBDJQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C(CC(=O)O)N |
Data sourced from PubChem. nih.gov
Rationale for Investigating this compound: Potential as a Chiral Building Block and Synthetic Intermediate
The investigation of this compound is driven by its potential as a versatile chiral building block in asymmetric synthesis. researchgate.net Chiral amino acids and their derivatives are highly sought after in the pharmaceutical industry for the synthesis of enantiomerically pure complex molecules. researchgate.net The presence of multiple functional groups (an amine, a carboxylic acid, and a protected carboxylic acid) in a stereochemically defined manner makes this compound a valuable precursor for a variety of target molecules.
Its structural motif is found in various biologically active compounds. For instance, chiral β-amino acids are key components of numerous pharmaceuticals, including the antidiabetic drug sitagliptin. researchgate.net The synthesis of such drugs often relies on the availability of chiral intermediates like this compound. The strategic placement of the amino and carboxylic acid functionalities allows for further chemical modifications, such as peptide bond formation or the introduction of other pharmacophoric features.
Overview of Research Scope and Methodological Approaches for this compound
The research scope for this compound and similar amino acid derivatives encompasses their synthesis, purification, and characterization, as well as their application in the synthesis of more complex molecules. The methodological approaches for studying these compounds are well-established in the field of organic chemistry.
Synthesis and Purification: The synthesis of such compounds often involves multi-step procedures starting from commercially available chiral precursors like aspartic acid. These syntheses typically involve the protection of functional groups, followed by chemical transformations and subsequent deprotection steps. Purification is commonly achieved through techniques such as column chromatography and recrystallization.
Characterization: A variety of analytical methods are employed to confirm the structure and purity of this compound.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used to assess the purity of the compound and to separate enantiomers if a racemic mixture is present. creative-proteomics.com Reversed-phase HPLC with pre-column derivatization is a common method for amino acid analysis. researchgate.net
Mass Spectrometry (MS): LC-MS is a powerful tool for the determination of the molecular weight and for obtaining structural information about the compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for elucidating the detailed molecular structure of the compound.
Chiral Analysis: Techniques such as chiral HPLC or the determination of the D:L ratio through specific analytical procedures are crucial for confirming the enantiomeric purity of the compound. wikipedia.org
The application of these methodologies ensures the production of high-quality this compound for its use as a reliable building block in research and development.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWCNJZIFKBDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 4 Tert Butoxy 4 Oxobutanoic Acid and Its Analogues
Retrosynthetic Strategies for the 3-Amino-4-(tert-butoxy)-4-oxobutanoic acid Scaffold
Retrosynthetic analysis of this compound identifies several key disconnections that form the basis for its synthesis. The primary bond cleavages to consider are the C2-C3 and C3-N bonds, as well as the disconnection of the tert-butyl ester. A common strategy involves the disconnection of the C2-C3 bond, which often leads back to a malonic acid half-ester and an imine or a related nitrogen source. This approach is central to methods like the Mannich reaction.
Another viable retrosynthetic pathway involves the disconnection of the C3-N bond. This suggests a precursor such as a β-keto ester, which can be converted to the target β-amino acid through reductive amination or other nitrogen-introducing reactions. Alternatively, a Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester is a powerful strategy.
Finally, the tert-butyl ester can be retrosynthetically disconnected to reveal a carboxylic acid. This implies that the tert-butoxy (B1229062) group is introduced as a protecting group at some stage during the synthesis, a common tactic to prevent unwanted side reactions of the carboxylic acid functionality.
Classical and Modern Approaches for Beta-Amino Acid Synthesis
The synthesis of β-amino acids, including this compound, has been a subject of extensive research, leading to the development of both classical and modern methodologies. These approaches offer different advantages in terms of stereocontrol, functional group tolerance, and scalability.
Mannich-Type Reactions and Related Carbon-Carbon Bond Forming Processes.
The Mannich reaction and its variants are powerful tools for the construction of β-amino acid scaffolds. In a typical Mannich-type approach for this compound, a pre-formed imine, often derived from an aldehyde and an amine, reacts with a suitable enolate. For instance, the lithium enolate of tert-butyl acetate (B1210297) can be added to an N-protected imine of glyoxylic acid. The choice of the nitrogen protecting group on the imine is crucial for the success and stereochemical outcome of the reaction.
Modern variations of the Mannich reaction employ pre-formed, stable enolates, such as silyl (B83357) ketene (B1206846) acetals, in Mukaiyama-Mannich reactions. These reactions can often be catalyzed by Lewis acids, enabling asymmetric variants through the use of chiral catalysts. For the synthesis of enantiomerically enriched β-amino acids, the use of chiral auxiliaries on the enolate or the imine, or the application of chiral catalysts, is a common strategy.
Asymmetric Hydrogenation and Other Stereoselective Transformations.
Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral β-amino acids. This strategy typically involves the hydrogenation of a β-aminoacrylic acid derivative. For the synthesis of this compound, a suitable precursor would be 3-amino-4-(tert-butoxy)-4-oxobut-2-enoic acid or a related enamine.
The key to this approach is the use of a chiral transition metal catalyst, most commonly based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. The choice of ligand is critical for achieving high enantioselectivity. A wide variety of chiral ligands, such as those based on the BINAP or DuPhos scaffolds, have been successfully applied in the asymmetric hydrogenation of β-dehydroamino acid derivatives. The stereochemical outcome is determined by the coordination of the substrate to the chiral metal center, which directs the delivery of hydrogen from one face of the double bond.
Homologation Reactions from Alpha-Amino Acid Precursors.
The homologation of α-amino acids provides a direct and often stereospecific route to β-amino acids. The Arndt-Eistert reaction is a classic example of such a transformation. In this sequence, an N-protected α-amino acid is first converted to its acid chloride. Reaction with diazomethane (B1218177) yields a diazoketone, which upon treatment with a silver catalyst (Wolff rearrangement) in the presence of a nucleophile, such as water or an alcohol, undergoes rearrangement to form the homologous β-amino acid.
For the synthesis of this compound starting from aspartic acid, one could envision a protection strategy for the side-chain carboxylic acid and the amine, followed by activation of the α-carboxylic acid and subsequent Arndt-Eistert homologation. This approach has the advantage of preserving the stereochemistry of the starting α-amino acid.
Protecting Group Chemistry for Amine and Carboxyl Functionalities in this compound Synthesis.
The selection and manipulation of protecting groups are critical aspects of the synthesis of this compound. The presence of both an amine and a carboxylic acid functionality necessitates a careful protection strategy to ensure chemoselectivity during the synthetic sequence.
tert-Butyl Ester Formation and Selective Cleavage Methods.
The tert-butyl ester is a commonly employed protecting group for carboxylic acids due to its stability under a wide range of conditions and its selective removal under acidic conditions.
Formation:
The tert-butyl ester in this compound can be introduced in several ways. A common method is the reaction of the corresponding carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. Another approach involves the treatment of the carboxylic acid with tert-butyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).
Cleavage:
Orthogonal Protection Strategies for the Amine Moiety (e.g., Fmoc, Boc)
In the synthesis of complex molecules like this compound, which contains multiple reactive functional groups, the strategic use of protecting groups is essential. nih.gov Orthogonal protection refers to a scheme where different classes of protecting groups are used for various functional moieties, allowing for the selective removal of one group under specific conditions without affecting the others. nih.gov This high degree of compatibility is crucial for multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where precise control over which group reacts is paramount. nih.gov
For the amine moiety of amino acid precursors, two of the most widely utilized protecting groups are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the acid-labile tert-butoxycarbonyl (Boc). nih.gov The combination of Fmoc for Nα-amino protection and an acid-labile group like tert-butyl (tBu) for a side-chain carboxyl group is a common orthogonal strategy. nih.gov
Boc (tert-Butoxycarbonyl) Group: The Boc group is typically introduced to an amine using di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.com It is exceptionally stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions. masterorganicchemistry.com The standard method for Boc removal involves treatment with strong acids like trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent. masterorganicchemistry.com The mechanism proceeds by protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl carbocation and subsequent decarboxylation to release the free amine. masterorganicchemistry.com This acid-lability makes it orthogonal to the base-labile Fmoc group.
Fmoc (9-Fluorenylmethoxycarbonyl) Group: The Fmoc group is introduced using reagents such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), with Fmoc-OSu generally being preferred due to milder reaction conditions and fewer side reactions. The Fmoc group is characterized by its stability in acidic conditions, making it fully compatible with the Boc/tBu protection strategy. Its removal is achieved under mild basic conditions, most commonly with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). masterorganicchemistry.comsigmaaldrich.com The fluorenyl group's strong UV absorbance is an added advantage, especially in automated peptide synthesis, as it allows for easy monitoring of the reaction progress.
The orthogonality of these two groups is fundamental in synthesizing peptides and modified amino acids. For instance, in a synthetic sequence, the N-terminal amine can be protected with Fmoc while a side-chain amine is protected with Boc. The Fmoc group can be removed with piperidine to allow for peptide chain elongation, leaving the Boc group intact. masterorganicchemistry.com Conversely, the Boc group can be selectively removed with TFA without affecting the Fmoc-protected amine. masterorganicchemistry.com This selective deprotection is a cornerstone of modern chemical synthesis of complex amino acid-containing molecules.
| Protecting Group | Introduction Reagent (Example) | Cleavage Condition | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., Trifluoroacetic Acid) masterorganicchemistry.com | Stable to base, hydrogenation masterorganicchemistry.com |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Basic (e.g., 20% Piperidine in DMF) masterorganicchemistry.com | Stable to acid |
Optimization of Reaction Conditions and Yields for Scalable Synthesis
Transitioning a synthetic protocol from a laboratory benchtop to a larger, industrial scale requires rigorous optimization of reaction conditions to ensure efficiency, cost-effectiveness, and safety. For the synthesis of this compound and its analogues, key areas of optimization include reagent selection, reaction parameters, and process streamlining.
One strategy for improving scalability is the development of one-pot reactions, which minimize the number of workup and purification steps, thereby saving time and resources. A study demonstrated a phosphorus trichloride (B1173362) (PCl₃)-mediated one-pot conversion of tert-butyl esters into other esters and amides. researchgate.net This method proceeds via the in-situ formation of an acid chloride, which then reacts with an alcohol or amine. researchgate.net Such a protocol could be adapted for the modification of the free carboxylic acid of this compound, potentially allowing for gram-scale production in a single reaction vessel. researchgate.net
The choice of reagents and catalysts is also critical. For instance, using heterogeneous catalysts can simplify product purification, as the catalyst can be removed by simple filtration. The use of NaF/alumina as a heterogeneous catalyst has been reported for the synthesis of ester precursors in high yields under solvent-free conditions, highlighting a scalable and environmentally friendly approach. researchgate.net
Optimization of reaction parameters is another key aspect. A general procedure for Fmoc protection involves dissolving the amino acid with sodium hydrogen carbonate and then adding the Fmoc reagent. rsc.org The reaction is often started at a low temperature (0-5°C) and then allowed to warm to room temperature overnight. For scalable synthesis, parameters such as reaction time, temperature, and stoichiometry of reagents must be fine-tuned to maximize yield and minimize side-product formation. For example, a procedure for synthesizing a related compound, 4-amino-3-(4-(tert-butoxy)-4-oxobutoxy)-benzoic acid, yielded the Fmoc-protected product at 62% after purification by flash chromatography. rsc.org Further optimization of this process could potentially increase the yield for large-scale applications.
The table below summarizes key parameters that are typically optimized for scalable synthesis.
| Parameter | Objective | Example Strategy |
| Reaction Time | Minimize duration while ensuring complete conversion | Monitoring reaction progress via techniques like HPLC or TLC |
| Temperature | Use the lowest effective temperature to reduce energy costs and side reactions | Performing temperature screening studies |
| Reagents | Use cost-effective, safe, and efficient reagents | PCl₃-mediated one-pot synthesis for amidation/esterification researchgate.net |
| Catalyst | Improve reaction rate and selectivity; simplify removal | Employing heterogeneous catalysts like NaF/alumina researchgate.net |
| Solvent | Use minimal amounts of environmentally benign solvents | Exploring solvent-free reaction conditions |
| Purification | Simplify the process to reduce solvent waste and product loss | Crystallization instead of chromatography where possible |
Chemoenzymatic and Biocatalytic Routes towards Optically Active this compound
The production of enantiomerically pure compounds is a significant challenge in chemical synthesis, particularly for pharmaceuticals and fine chemicals where stereochemistry dictates biological activity. Chemoenzymatic and biocatalytic methods offer a powerful and environmentally friendly alternative to classical chemical synthesis for obtaining optically active molecules like (S)- or (R)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid. sci-hub.senih.gov These methods leverage the high stereoselectivity of enzymes to catalyze specific reactions. sci-hub.se
Lipases are a class of enzymes frequently used for the kinetic resolution of racemic mixtures. sci-hub.seresearchgate.net For example, a chemoenzymatic strategy has been developed for producing optically active aminocarbamates through the enzymatic desymmetrization of prochiral 2-substituted-1,3-propanediamines using Pseudomonas cepacia lipase (B570770) (PCL). sci-hub.se This approach has successfully yielded novel, optically active, and orthogonally protected diamines and triamines. sci-hub.se A similar strategy could be envisioned for the resolution of a racemic precursor to this compound.
Another common biocatalytic approach is the enzymatic resolution of racemic esters. In one study, racemic methyl 3-butanoyloxyalkanoates were resolved using Geotrichum candidum lipase, yielding both enantiomers with moderate to good optical purity. researchgate.net This highlights the potential for lipase-catalyzed hydrolysis or transesterification to selectively react with one enantiomer of a racemic ester precursor, leaving the desired optically active this compound enantiomer unreacted and allowing for separation.
The development of novel biocatalysts through enzyme engineering is also expanding the scope of chemoenzymatic synthesis. nih.gov Researchers are continuously discovering and engineering enzymes like oxidases and transaminases to exhibit high activity and selectivity towards a broad range of amines and amino acids. nih.gov These engineered biocatalysts could be applied in a synthetic route to produce the chiral amine center of the target molecule with high enantiomeric excess. For instance, a flow system using immobilized enzymes has been developed for the asymmetric reduction of various substrates, demonstrating a scalable and efficient biocatalytic process. nih.gov
The table below presents examples of enzymatic approaches relevant to the synthesis of chiral amino acid derivatives.
| Enzyme Class | Reaction Type | Substrate Type | Potential Application for Target Compound |
| Lipase | Kinetic Resolution / Desymmetrization | Racemic esters, prochiral diamines sci-hub.seresearchgate.net | Enantioselective hydrolysis of a racemic ester precursor |
| Protease | Amide bond formation/hydrolysis | Amino acid esters | Enantioselective synthesis from achiral precursors |
| Transaminase | Asymmetric amination | Keto acids | Direct asymmetric synthesis of the amino acid from a keto-acid precursor |
| Oxidase | Oxidative deamination | Racemic amines | Kinetic resolution of a racemic amino precursor |
Chemical Reactivity and Derivatization of 3 Amino 4 Tert Butoxy 4 Oxobutanoic Acid
Transformations at the Amino Group (e.g., acylation, alkylation, carbamate (B1207046) formation)
The primary amino group of 3-amino-4-(tert-butoxy)-4-oxobutanoic acid exhibits typical nucleophilic reactivity, readily participating in a variety of common transformations. Its reactivity is central to peptide synthesis, where it serves as the nucleophile in the formation of peptide bonds.
Acylation and Carbamate Formation: The amino group is most commonly protected to prevent unwanted side reactions during subsequent synthetic steps. The formation of carbamates is a prevalent strategy, with the tert-butoxycarbonyl (Boc) group being a frequent choice due to its stability and orthogonal removal conditions relative to the tert-butyl ester under specific circumstances. For instance, the reaction of the parent amino acid with di-tert-butyl dicarbonate (B1257347) yields (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid. nih.gov Other protecting groups, such as the allyloxycarbonyl (Alloc) group, are also utilized, providing alternative deprotection strategies. scilit.com
These reactions typically proceed under standard conditions, often in the presence of a mild base, to give high yields of the N-protected product. The choice of protecting group is a critical strategic decision in a multi-step synthesis, dictating future reaction conditions.
Alkylation: The nitrogen atom can also undergo alkylation reactions. For example, N-methylation can be achieved, leading to derivatives like N-methyltetramic acids after further transformations. nih.gov Reductive amination with aldehydes or ketones is another common method for introducing alkyl substituents.
| Protecting Group | Resulting Compound Name | Typical Reagent |
|---|---|---|
| tert-Butoxycarbonyl (Boc) | (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid | Di-tert-butyl dicarbonate (Boc)₂O |
| Allyloxycarbonyl (Alloc) | (S)-2-(((Allyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid | Allyl chloroformate |
| Benzyloxycarbonyl (Cbz) | N-Cbz-L-Aspartic acid 4-tert-butyl ester | Benzyl chloroformate |
Reactions of the Carboxyl Group (e.g., amide coupling, esterification, decarboxylation pathways)
The free carboxylic acid functionality is a key handle for chain extension, most notably through the formation of amide bonds.
Amide Coupling: Standard peptide coupling protocols are effective for converting the carboxylic acid into an amide. This involves activation of the carboxyl group with reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), or hydroxybenzotriazole (B1436442) (HOBt), followed by the addition of an amine nucleophile. More recently, enzymatic methods using Amide Bond Synthetases (ABSs) have been explored for coupling carboxylic acids and amines via ATP-mediated activation. nih.gov
Esterification: The carboxylic acid can be converted to other esters if desired. For example, treatment with an alcohol (e.g., methanol) under acidic catalysis (e.g., p-toluenesulfonic acid) can yield the corresponding methyl ester. acs.org This transformation allows for differential protection strategies when combined with the existing tert-butyl ester.
Decarboxylation Pathways: The carboxyl group can be removed through decarboxylation, a reaction that typically proceeds via a radical intermediate. Modern photoredox catalysis has enabled mild, visible-light-mediated decarboxylative reactions. researchgate.net In these processes, single-electron oxidation of the carboxylate generates an α-carbamoyl radical, which can then be intercepted by a coupling partner in C-C or C-heteroatom bond-forming reactions. acs.orgnih.gov This strategy transforms the amino acid scaffold into valuable benzylic amine architectures, among others. nih.govacs.org
Selective Deprotection and Functional Group Interconversions of the tert-Butyl Ester
A significant synthetic challenge is the selective manipulation of the N-protecting group (often Boc) and the C-terminal tert-butyl ester, as both are acid-labile. However, their cleavage kinetics differ, allowing for selective deprotection under carefully controlled conditions.
Selective N-Boc Deprotection: The N-Boc group can be removed while leaving the tert-butyl ester intact. This is a crucial step in solid-phase peptide synthesis. Methods to achieve this selectivity include using concentrated sulfuric acid (1.5–3.0 equivalents) in tert-butyl acetate (B1210297) or methanesulfonic acid in a mixture of tert-butyl acetate and dichloromethane (B109758). acs.org These conditions exploit the subtle differences in acid sensitivity, leading to the desired amine hydrochloride salt in good yields. acs.org Other reported conditions include the use of trimethylsilyl (B98337) iodide (TMSI) or trimethylsilyl chloride (TMSCl) in specific solvent systems. chemicalbook.com
Selective tert-Butyl Ester Deprotection/Hydrolysis: Conversely, the tert-butyl ester can be cleaved in the presence of other acid-sensitive groups. The use of Lewis acids like zinc bromide (ZnBr₂) in dichloromethane has been shown to chemoselectively hydrolyze tert-butyl esters, although N-Boc groups can also be labile under these conditions. nih.gov Milder acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane, are commonly used for the simultaneous cleavage of both Boc and t-Bu groups, but can be tuned for selective ester cleavage in some contexts.
| Goal | Reagent/Conditions | Group(s) Cleaved | Group(s) Retained | Reference |
|---|---|---|---|---|
| N-Boc Cleavage | H₂SO₄ (1.5-3.0 equiv) in tBuOAc | N-Boc | tert-Butyl Ester | acs.org |
| N-Boc Cleavage | MeSO₃H in tBuOAc/CH₂Cl₂ | N-Boc | tert-Butyl Ester | acs.org |
| N-Boc Cleavage | TMSCl in 2,2,2-Trifluoroethanol/CH₂Cl₂ | N-Boc | tert-Butyl Ester | chemicalbook.com |
| tert-Butyl Ester Cleavage | ZnBr₂ in CH₂Cl₂ | tert-Butyl Ester | (N-Boc may be labile) | nih.gov |
Stereochemical Stability and Epimerization Studies
The stereocenter at the C3 position (the α-carbon) is a critical feature of this compound. Maintaining the stereochemical integrity of this center throughout a synthetic sequence is paramount. The proton on the α-carbon is weakly acidic and can be abstracted under certain conditions, leading to a planar enolate or equivalent species, which can then be re-protonated from either face, resulting in racemization or epimerization.
This process is a known risk in peptide chemistry, particularly under basic conditions or during prolonged heating. The choice of protecting groups and coupling reagents can influence stereochemical stability. For instance, the formation of an oxazolone (B7731731) intermediate during amide coupling is a well-known pathway to racemization. Concerns about the final stereochemical configuration of products derived from this scaffold have prompted analyses such as the formation of Mosher amides to determine enantiomeric purity. chemicalbook.com While specific epimerization studies on this exact molecule are not widely published, the general principles governing amino acid stability apply, necessitating careful selection of reaction conditions to preserve the desired stereochemistry. nih.gov
Cyclization Reactions and Heterocycle Formation Involving the this compound Skeleton
The bifunctional nature of the this compound backbone makes it an excellent precursor for the synthesis of various heterocyclic systems. Intramolecular reactions can be designed to form new rings, leveraging the amino and carboxylate functionalities.
A notable example is the synthesis of N-substituted tetramic acids (pyrrolidine-2,4-diones), a core structure in many biologically active natural products. nih.gov A synthetic route can involve C-acylation of an active methylene (B1212753) compound with an N-protected aspartic acid derivative. Subsequent removal of the N-protecting group (e.g., Boc) unmasks the free amine, which can then undergo an intramolecular condensation/cyclization with a distal carbonyl group (a β-oxo ester functionality in this case) to furnish the tetramic acid ring system. nih.gov The mechanism involves the nucleophilic attack of the amine onto the carbonyl carbon, followed by the elimination of an alcohol. This strategy provides a versatile pathway to biologically relevant heterocyclic compounds. nih.gov
Radical and Photoredox Transformations of this compound Derivatives
Recent advances in synthetic methodology have focused on the use of radical intermediates, particularly those generated under mild photoredox conditions. N-protected derivatives of this compound are excellent substrates for such transformations.
The most common strategy involves the visible-light-mediated oxidative decarboxylation of the free carboxyl group. acs.org Using a suitable photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes), single-electron transfer from the carboxylate generates a transient carboxyl radical, which rapidly extrudes CO₂ to form a nucleophilic α-amino radical. nih.govnih.govacs.org This radical can participate in a variety of bond-forming events:
C-C Bond Formation: The α-amino radical can be coupled with various partners. Decarboxylative arylation with electron-deficient arenes provides direct access to benzylic amines. nih.govacs.org Similarly, decarboxylative allylation can be achieved through dual palladium and photoredox catalysis to yield homoallylic amines. nih.gov
C-Heteroatom Bond Formation: The radical can also be trapped by heteroatom sources. For example, reaction with diorganyl diselenides can lead to the formation of α-selenoamino acids. nih.gov
These photoredox methods are prized for their mild reaction conditions (often room temperature) and high functional group tolerance, allowing for the late-stage functionalization of complex molecules. scilit.comnih.gov The primary carboxylate of aspartic acid derivatives can be specifically targeted through these radical decarboxylative processes to generate a wide range of unnatural amino acids. nih.gov
Advanced Spectroscopic and Chromatographic Methodologies for the Analysis of 3 Amino 4 Tert Butoxy 4 Oxobutanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Amino-4-(tert-butoxy)-4-oxobutanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial structural insights.
¹H NMR: This technique identifies the different types of protons in the molecule. For this compound, one would expect to observe distinct signals for the protons of the tert-butyl group, the methylene (B1212753) (-CH2-) group, and the methine (-CH-) group, as well as the amine (-NH2) protons. The chemical shifts (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons are key to assigning the structure. The nine protons of the tert-butyl group would typically appear as a sharp singlet, while the methylene and methine protons would exhibit more complex splitting patterns (e.g., doublets or multiplets) due to coupling with each other.
¹³C NMR: This technique provides information about the different carbon environments in the molecule. Distinct signals are expected for the quaternary carbon and the three equivalent methyl carbons of the tert-butoxy (B1229062) group, the methylene carbon, the methine carbon, and the two carbonyl carbons of the ester and carboxylic acid groups. The chemical shifts of these carbons are indicative of their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| tert-Butyl (CH₃) | ~1.45 (s, 9H) | ~28.0 |
| tert-Butyl (C) | - | ~81.0 |
| Methylene (CH₂) | ~2.7-2.9 (m, 2H) | ~38.0 |
| Methine (CH) | ~3.8-4.0 (m, 1H) | ~52.0 |
| Amine (NH₂) | Variable | - |
| Carboxylic Acid (COOH) | Variable | ~175.0 |
| Ester (COO) | - | ~171.0 |
Note: Predicted values are estimates and can vary based on solvent and other experimental conditions. s = singlet, m = multiplet.
To gain more definitive structural assignments, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the methine proton and the methylene protons, confirming their connectivity within the butanoic acid backbone. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comyoutube.com An HSQC spectrum would show correlations between the tert-butyl protons and their corresponding carbon, the methylene protons and their carbon, and the methine proton and its carbon. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.comyoutube.com HMBC is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected between the tert-butyl protons and the ester carbonyl carbon, as well as the quaternary carbon of the tert-butyl group. The methine proton would show correlations to both carbonyl carbons and the methylene carbon, while the methylene protons would correlate with the methine carbon and the carboxylic acid carbonyl carbon. youtube.com
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.
ESI-MS: Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amino acid derivatives. unito.it In positive ion mode, this compound would be expected to form a protonated molecule, [M+H]⁺. In negative ion mode, it would form a deprotonated molecule, [M-H]⁻. The molecular formula of the compound is C₈H₁₅NO₄, giving it a molecular weight of 189.21 g/mol . nih.gov Therefore, the expected m/z value for the protonated molecule would be approximately 190.1.
HRMS: High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of an ion. nih.govthermoscientific.com This is critical for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass. The exact mass of the protonated molecule [C₈H₁₆NO₄]⁺ can be calculated and compared to the experimentally measured value to confirm the identity of the compound.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). unito.itnih.gov The resulting fragment ions provide valuable structural information. unito.it
For this compound, characteristic fragmentation pathways can be predicted:
Loss of the tert-butyl group: A common fragmentation pathway for tert-butyl esters is the loss of the tert-butyl cation or isobutylene (B52900), resulting in a significant fragment ion.
Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid group is another expected fragmentation.
Loss of ammonia (B1221849): The amino group can be lost as ammonia (NH₃).
By analyzing the m/z values of these fragment ions, the connectivity of the molecule can be confirmed.
Table 2: Predicted ESI-MS and MS/MS Fragments for this compound
| Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | C₈H₁₆NO₄⁺ | 190.1 | Protonated molecule |
| [M-H]⁻ | C₈H₁₄NO₄⁻ | 188.1 | Deprotonated molecule |
| [M+H - C₄H₈]⁺ | C₄H₈NO₄⁺ | 134.0 | Loss of isobutylene |
| [M+H - CO₂]⁺ | C₇H₁₆NO₂⁺ | 146.1 | Loss of carbon dioxide |
| [M+H - NH₃]⁺ | C₈H₁₃O₄⁺ | 173.1 | Loss of ammonia |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Key functional groups in this compound would produce characteristic absorption bands:
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
N-H stretch: The primary amine group will show one or two bands in the region of 3300-3500 cm⁻¹.
C-H stretch: Aliphatic C-H stretching vibrations from the tert-butyl and butanoic acid backbone will appear just below 3000 cm⁻¹.
C=O stretch: Two distinct carbonyl stretching bands are expected. The ester carbonyl will typically absorb at a higher frequency (around 1730-1750 cm⁻¹) than the carboxylic acid carbonyl (around 1700-1725 cm⁻¹).
N-H bend: The bending vibration of the N-H bond of the amine appears in the 1550-1650 cm⁻¹ region.
C-O stretch: Stretching vibrations for the C-O bonds of the ester and carboxylic acid will be visible in the fingerprint region (1000-1300 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR is more sensitive to polar bonds, Raman is often better for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide additional information about the C-C backbone and the symmetric vibrations of the tert-butyl group.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Amine | N-H stretch | 3300-3500 |
| Alkane | C-H stretch | 2850-2960 |
| Ester | C=O stretch | 1730-1750 |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Amine | N-H bend | 1550-1650 |
| Ester/Carboxylic Acid | C-O stretch | 1000-1300 |
Chiroptical Spectroscopic Methods for Stereochemical Assignment (e.g., Optical Rotation, Circular Dichroism)
Chiroptical spectroscopic methods are indispensable for determining the absolute configuration of chiral molecules like this compound. These techniques rely on the differential interaction of chiral substances with polarized light.
Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. sigmaaldrich.com The direction and magnitude of this rotation are characteristic of the enantiomer and its concentration. For the related compound, L-Aspartic acid 4-tert-butyl ester, which is the β-tert-butyl ester of L-aspartic acid, a specific rotation of [α]20/D of -9±2° has been reported in a 4:1 methanol-water solution at a concentration of 2%. This levorotatory value is indicative of the (S)-enantiomer. Conversely, the (R)-enantiomer would be expected to exhibit a dextrorotatory value of the same magnitude under identical conditions.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides detailed information about the stereochemical features of a molecule. In a study on various amino acids, it was observed that most exhibit a positive carboxy-group Cotton effect at approximately 200 nm in water and between 208-210 nm in acidic conditions, which is consistent with the Ls absolute configuration. purdue.edu For amino acid esters, CD spectroscopy can be a powerful tool for recognizing the absolute configuration. For instance, in a study involving a zinc bisporphyrinate host, the addition of the L-enantiomer of an amino acid ester induced a negative exciton (B1674681) chirality in the CD spectrum, while the D-enantiomer induced a positive one. nih.gov This demonstrates the potential of CD spectroscopy to differentiate between the enantiomers of this compound.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the enantiomeric excess of chiral compounds. The development of robust HPLC methods is critical for the quality control of this compound.
Chiral Stationary Phases for Enantioselective Separation
The enantioselective separation of this compound is achieved using chiral stationary phases (CSPs). These phases create a chiral environment within the HPLC column, leading to differential interactions with the enantiomers and thus enabling their separation.
Macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin and ristocetin (B1679390) A, have proven effective for the chiral resolution of N-protected amino acids, including t-BOC derivatives. sigmaaldrich.com For t-BOC amino acids, reversed-phase mode is often the preferred method. sigmaaldrich.com The primary interaction site appears to be the carboxylate group of the analyte with the chiral amino group of the CSP. sigmaaldrich.com These CSPs are versatile and can be used in normal-phase, polar-organic, and reversed-phase modes, offering flexibility in method development. mst.edu
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are also widely used for the enantioseparation of a broad range of chiral compounds, including amino acid derivatives. nih.gov
Coupling HPLC with Mass Spectrometry (HPLC-MS)
The coupling of HPLC with mass spectrometry (HPLC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection provided by MS. This hyphenated technique is invaluable for the analysis of complex mixtures and the definitive identification of compounds.
For amino acids and their derivatives, which can be highly polar, derivatization is often employed to enhance their chromatographic retention and improve their ionization efficiency in the mass spectrometer. A common derivatization reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). An ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) method using AQC derivatization has been successfully applied for the targeted analysis of amino acids. mdpi.com This approach offers high throughput, sensitivity, and reproducibility. mdpi.com The use of an MS-friendly buffer, such as ammonium (B1175870) acetate (B1210297), can be beneficial during method development to optimize MS parameters. mdpi.com
Other Advanced Analytical Techniques (e.g., X-ray Crystallography principles, where applicable for solid-state structure, focusing on methodology)
X-ray Crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide unambiguous proof of the absolute configuration of a chiral molecule.
The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound of interest. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed.
For a molecule like this compound, the first step would be to obtain a high-quality single crystal. This is often achieved by slowly evaporating a solution of the compound in a suitable solvent or solvent mixture. For instance, in the structural determination of a related protected tripeptide of aspartic acid methyl ester, colorless crystals were obtained from a mixture of ethyl acetate and hexane. nih.gov
Once a suitable crystal is obtained and the diffraction data is collected, the structure is solved and refined. This process involves fitting the atomic positions to the electron density map and refining these positions to best fit the experimental data. In the case of the aforementioned tripeptide, the N-bound hydrogen atoms were refined freely, while other hydrogen atoms were placed in idealized geometric positions. nih.gov The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.
Computational and Theoretical Investigations of 3 Amino 4 Tert Butoxy 4 Oxobutanoic Acid
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and the spatial arrangement of its atoms.
The electronic structure and optimized geometry of 3-Amino-4-(tert-butoxy)-4-oxobutanoic acid can be rigorously studied using various quantum mechanical methods. Density Functional Theory (DFT) is a popular choice due to its favorable balance of computational cost and accuracy. nih.gov Functionals such as B3LYP and BHandHLYP are commonly employed for amino acid systems. nih.govresearchgate.net The BHandHLYP functional, in particular, has been shown to perform well for amino acids, which are often rich in hydrogen bonds. nih.gov
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide alternative, often more computationally intensive, approaches. nih.gov HF theory is a foundational method that does not inherently account for electron correlation, while MP2 includes it to a degree, generally yielding more accurate results at a higher computational cost. nih.gov
These calculations provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. They also yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
Table 1: Representative Theoretical Methods for Analyzing Amino Acid Derivatives
| Method Type | Common Examples | Key Features | Typical Application |
| Ab Initio | Hartree-Fock (HF) | Treats electron-electron repulsion in an average way; does not include electron correlation. | Initial geometry optimizations, provides a baseline for more advanced methods. |
| Møller-Plesset (MP2) | Adds electron correlation to the HF method via perturbation theory, improving accuracy. nih.gov | More accurate energy and geometry calculations, benchmark studies. | |
| Density Functional Theory (DFT) | B3LYP, BHandHLYP | Includes effects of electron correlation at a lower computational cost than many ab initio methods. nih.gov | Geometry optimization, electronic properties (HOMO/LUMO), vibrational frequencies. |
The accuracy of quantum chemical calculations is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. youtube.comwikipedia.org Common choices include Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ). nih.govwikipedia.org
Minimal Basis Sets (e.g., STO-3G): Use one function per atomic orbital. They are computationally fast but generally inaccurate.
Split-Valence Basis Sets (e.g., 6-31G): Use multiple functions for valence orbitals, providing more flexibility. wikipedia.org
Polarization Functions (e.g., (d,p)): Adding 'd' functions to heavy atoms and 'p' functions to hydrogen (as in 6-31G(d,p)) allows orbitals to change shape, which is crucial for describing chemical bonds accurately. youtube.com
Diffuse Functions (e.g., + or ++): Adding '+' functions (as in 6-31+G or 6-311++G) is important for systems with anions, lone pairs, or hydrogen bonds, as they allow for a more accurate description of electrons that are far from the nucleus. wikipedia.org
For a molecule like this compound, which contains heteroatoms with lone pairs (oxygen, nitrogen) and can form intramolecular hydrogen bonds, a split-valence basis set that includes both polarization and diffuse functions, such as 6-311++G(d,p), is often recommended to achieve reliable results. nih.gov
Conformational Analysis and Energy Minimization using Molecular Mechanics and Dynamics
Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. Conformational analysis is essential to identify the most stable, low-energy structures. Molecular mechanics (MM) methods, which use classical force fields (like AMBER or CHARMM), are well-suited for rapidly exploring the conformational space of such flexible molecules. These methods calculate the steric energy of a conformation, allowing for energy minimization to find stable local minima on the potential energy surface.
Molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and the transitions between different stable states. liverpool.ac.uk The results of these analyses are crucial for understanding how the molecule might interact with biological targets.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT calculations (e.g., at the B3LYP/6-31G(d,p) level), is a standard approach for calculating the magnetic shielding tensors of nuclei. jcdronline.org These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
IR Frequencies: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule's infrared (IR) spectrum. researchgate.net By performing a frequency calculation on the optimized geometry of this compound, each calculated vibrational mode can be animated and assigned to specific molecular motions, such as C=O stretching, N-H bending, or C-H stretching. This aids in the assignment of experimental IR absorption bands. jcdronline.orgiipseries.org
Table 2: Representative Calculated Spectroscopic Data for Functional Groups in Amino Acid Esters
| Functional Group | Type of Vibration/Signal | Typical Calculated Wavenumber (cm⁻¹) / Chemical Shift (ppm) |
| Carboxylic Acid (O-H) | O-H Stretch | ~3500-3600 (unassociated) |
| Amine (N-H) | N-H Stretch | ~3400-3500 |
| Carbonyl (Ester C=O) | C=O Stretch | ~1730-1750 |
| Carbonyl (Acid C=O) | C=O Stretch | ~1700-1720 |
| ¹³C NMR | Ester Carbonyl Carbon | ~170-175 |
| ¹³C NMR | Carboxylic Acid Carbon | ~175-180 |
| ¹³C NMR | α-Carbon (CH-N) | ~50-60 |
| ¹H NMR | α-Proton (CH-N) | ~3.5-4.5 |
Note: These are representative values based on typical computational outputs for similar structures; actual values depend on the specific method, basis set, and molecular conformation.
Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling
Computational modeling is a key tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, hydrolysis, or enzymatic interactions. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states.
The calculation of a transition state structure, which is a first-order saddle point on the potential energy surface, allows for the determination of the activation energy (energy barrier) of a reaction. nih.gov This information provides a quantitative measure of the reaction rate. Methods like DFT are widely used to locate transition states and compute reaction pathways, offering a detailed, step-by-step view of bond-breaking and bond-forming processes. nih.gov
In Silico Design and Prediction of Novel Derivatives with Desired Chemical Properties
The computational model of this compound can serve as a scaffold for the in silico design of new derivatives. By systematically modifying the parent structure—for example, by replacing the tert-butyl group with other alkyl or aryl groups, or by substituting at the amino or methylene (B1212753) positions—researchers can create a virtual library of new compounds. medchemexpress.com
For each new derivative, the computational methods described above can be used to predict key properties such as electronic characteristics, stability, and potential for biological activity. This allows for the rapid screening of many potential candidates to identify those with the most promising profiles for a specific application, thereby prioritizing and guiding synthetic efforts toward the most viable targets.
Computational Studies in Chromatographic Separation and Chiral Recognition Mechanisms
Computational and theoretical studies are pivotal in elucidating the mechanisms that govern the chromatographic separation of enantiomers, including derivatives of aspartic acid such as this compound. These in-silico methods provide profound insights into the intermolecular interactions between the chiral analyte and the chiral stationary phase (CSP), which are fundamental to achieving enantioseparation.
The primary goal of these computational analyses is to model the transient diastereomeric complexes formed between the individual enantiomers of the analyte and the chiral selector molecule of the CSP. The stability of these complexes is not identical. A difference in the Gibbs free energy (ΔG) of interaction between the two diastereomeric complexes leads to differential retention times on the chromatographic column, thus enabling their separation.
A foundational concept in understanding these phenomena is the three-point interaction model. This model posits that for effective chiral discrimination to occur, there must be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers. These interactions can include hydrogen bonds, electrostatic interactions, steric hindrance, and hydrophobic interactions. Computational chemistry allows for the precise calculation of the energies associated with these interactions.
Molecular mechanics and molecular docking are the predominant computational techniques employed in this field. Molecular mechanics calculations, such as those using the MM2 force field, can be used to calculate the interaction energies between the analyte and a model of the chiral phase. By comparing the final energy values of the optimized complexes for each enantiomer, researchers can predict the elution order. The enantiomer forming the more stable (lower energy) complex will be retained longer on the column.
For N-Boc protected amino acids like this compound, key interaction points with a chiral selector (e.g., a macrocyclic glycopeptide like teicoplanin) typically involve:
Hydrogen bonding opportunities with the N-H group of the carbamate (B1207046) and the free carboxylic acid.
Potential for electrostatic or ionic interactions involving the carboxylate group.
Steric interactions involving the bulky tert-butoxycarbonyl (Boc) and tert-butyl ester groups.
While specific detailed research findings with interaction energy data for this compound are not prominently available, computational studies on analogous N-Boc protected amino acids with chiral selectors illustrate the principles and the nature of the data generated. The following table represents a typical output from such a molecular docking study, showing the calculated binding energies for the enantiomers of a generic Boc-amino acid with a model chiral selector.
Table 1: Illustrative Interaction Data from a Simulated Molecular Docking Study of a Boc-Amino Acid with a Chiral Selector
| Analyte Enantiomer | Binding Energy (ΔG) (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| (R)-Enantiomer | -7.8 | Hydrogen Bond (N-H), Ionic (Carboxylate), Steric Repulsion (tert-Butyl group) |
Note: The data in this table is illustrative and intended to represent the typical output of a computational study on a related N-Boc amino acid. The difference in Binding Energy (ΔΔG) is the primary indicator of enantioselectivity.
The analysis of these energy values and interaction types allows for a rational understanding of the chiral recognition mechanism. For instance, the enantiomer with the more negative binding energy is predicted to be the more strongly retained species. These computational models are instrumental in the rational design of new chiral stationary phases and for optimizing separation conditions in high-performance liquid chromatography (HPLC).
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aspartic acid |
Applications of 3 Amino 4 Tert Butoxy 4 Oxobutanoic Acid in Advanced Chemical Synthesis and Material Science
Role as a Chiral Building Block in Asymmetric Synthesis
3-Amino-4-(tert-butoxy)-4-oxobutanoic acid, particularly its (S)-enantiomer which is derived from the naturally occurring amino acid L-aspartic acid, serves as a valuable chiral building block in asymmetric synthesis. acs.orgnih.govnih.gov Its inherent chirality and bifunctional nature, possessing both a free amine and a carboxylic acid, make it a versatile precursor for the synthesis of a wide array of complex chiral molecules. The tert-butyl ester group provides a robust protecting group for one of the carboxylic acid functionalities, allowing for selective transformations at other positions of the molecule. This strategic protection is crucial in multi-step syntheses where precise control over reactive sites is paramount.
The utility of this compound, also known as L-Aspartic acid α-tert-butyl ester, is well-established in the field of peptide chemistry and beyond. chemimpex.combiosynth.com It provides a stereochemically defined center that can be elaborated into more complex structures with high fidelity. The strategic placement of the tert-butyl ester allows for its selective removal under acidic conditions, which are orthogonal to the deprotection conditions of other common protecting groups used in peptide synthesis, such as the Fmoc group. peptide.compeptide.com This orthogonality is a key feature that enables its widespread use in the synthesis of modified peptides and other complex organic molecules.
Synthesis of Peptidomimetics and Non-Proteinogenic Amino Acid Analogues
A significant application of this compound lies in the synthesis of peptidomimetics and non-proteinogenic amino acid analogues. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better bioavailability. The chiral backbone of this compound provides a scaffold to which various side chains and functional groups can be attached to create novel amino acid derivatives that are not found in nature.
For instance, it is a key starting material for the synthesis of constrained peptides, where the conformational flexibility of the peptide backbone is reduced to lock it into a bioactive conformation. This is exemplified in the synthesis of tetrahydropyridazinedione-constrained peptides, where the amino group of the aspartic acid derivative is incorporated into a heterocyclic ring system. nih.govacs.org This modification can lead to peptidomimetics with enhanced receptor binding affinity and specificity.
Furthermore, the selective deprotection of the side-chain tert-butyl ester on a solid support allows for the on-resin modification of the aspartic acid residue within a peptide sequence. nih.govacs.org This enables the introduction of a wide variety of functional groups, including fluorescent probes and other reporter groups, to create tailored peptide analogues for specific applications in chemical biology and drug discovery. chemimpex.com The synthesis of these non-proteinogenic amino acids and their incorporation into peptides is a powerful strategy for developing new therapeutic agents and research tools. medchemexpress.com
| Application | Precursor Compound | Resulting Structure/Analogue | Key Synthetic Strategy |
| Constrained Peptides | (S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid | Tetrahydropyridazinedione-constrained peptidomimetics | Solid-phase synthesis and cyclization |
| Modified Peptides | Fmoc-L-Asp(OtBu)-OH | Peptides with side-chain modifications (e.g., amides, esters) | On-resin selective deprotection of the tert-butyl ester |
| Non-natural Amino Acids | L-Aspartic acid α-tert-butyl ester | Various α-amino acid derivatives | Elaboration of the chiral backbone |
Construction of Complex Organic Molecules and Natural Product Scaffolds
The utility of this compound extends beyond peptide chemistry to the construction of more complex organic molecules and natural product scaffolds. Its stereodefined structure makes it an attractive starting material for the total synthesis of natural products that contain chiral amine or amino acid fragments.
While specific, detailed examples of its direct use in the total synthesis of complex natural products are not extensively documented in readily available literature, its role as a derivative of L-aspartic acid positions it as a fundamental chiral pool starting material. acs.org Aspartic acid itself has been utilized in the stereoselective synthesis of various natural products. The α-tert-butyl ester derivative offers a synthetically convenient handle for introducing this chiral fragment into a larger molecular framework.
The general strategy involves using the chiral center of this compound as a foundation upon which to build molecular complexity. The amino and carboxylic acid functionalities can be transformed through a variety of well-established chemical reactions to form new carbon-carbon and carbon-heteroatom bonds, allowing for the stereocontrolled construction of intricate molecular architectures. For example, the amino group can be used to direct stereoselective reactions on adjacent carbons, or the carboxylic acid can be converted into other functional groups to participate in cyclization reactions.
Utilization in Polymer Chemistry and Functional Materials
The application of this compound and its derivatives is an emerging area in polymer chemistry and the development of functional materials. The bifunctional nature of this molecule, combined with its chirality, offers opportunities for creating polymers with unique properties and functionalities.
Monomer in the Synthesis of Specialty Polymers
Derivatives of this compound can be converted into monomers for polymerization. For instance, N-carboxyanhydrides (NCAs) derived from amino acids are common monomers for the synthesis of polypeptides. A study has detailed the synthesis of an N-carboxyanhydride from a related N-substituted glycine (B1666218) derivative, N-(3-tert-butoxy-3-oxopropyl) glycine, and its subsequent ring-opening polymerization to yield a well-defined polypeptoid. nsf.gov This suggests a potential pathway for the polymerization of a similarly derived NCA from this compound to produce functional poly(aspartic acid) derivatives.
These polymers could have applications in areas such as drug delivery, where the pendant carboxylic acid groups (after deprotection of the tert-butyl ester) can be used to attach drug molecules or to impart pH-responsiveness to the polymer. The chirality of the monomer unit can also influence the secondary structure of the resulting polymer, leading to materials with specific optical or recognition properties.
Incorporation into Bioconjugate Materials (non-biological application focus)
The reactive functional groups of this compound make it a candidate for incorporation into bioconjugate materials for non-biological applications. For example, its carboxylic acid or amino group could be used to attach it to surfaces or other materials to modify their properties.
While direct examples of its use in this context are not widely reported, the principles of bioconjugation suggest its potential. For instance, after deprotection, the free carboxylic acid could be used to functionalize nanoparticles or other material surfaces to improve their dispersibility or to introduce specific binding sites. The amino group could be similarly used for conjugation to materials that have been activated with electrophilic groups. These functionalized materials could find use in areas such as catalysis, separations, or as components of sensors.
Applications in Supramolecular Chemistry and Host-Guest Systems
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, makes it a potential building block for the construction of supramolecular assemblies and host-guest systems.
While specific research detailing the supramolecular chemistry of this compound is limited, the broader field of supramolecular chemistry of amino acid derivatives provides a strong indication of its potential. N-protected amino acids, including derivatives of aspartic acid, are known to self-assemble into a variety of ordered structures, such as gels, fibers, and vesicles. These assemblies are held together by a network of hydrogen bonds and other non-covalent interactions.
The chirality and the presence of both hydrogen bond donors (the amino group) and acceptors (the carbonyl groups) in this compound suggest that it could form well-defined supramolecular structures. After deprotection of the tert-butyl ester, the resulting zwitterionic structure would further enhance its ability to form ordered assemblies through a combination of hydrogen bonding and electrostatic interactions. Such supramolecular systems could have applications in areas like controlled release, catalysis, and the development of responsive materials. The specific stereochemistry of the molecule would be expected to play a crucial role in directing the formation of these higher-order structures.
Emerging Methodologies and Future Research Perspectives for 3 Amino 4 Tert Butoxy 4 Oxobutanoic Acid
Flow Chemistry and Continuous Processing for Efficient Synthesis
The shift from batch to continuous manufacturing, particularly through flow chemistry, presents a significant opportunity for the synthesis of 3-Amino-4-(tert-butoxy)-4-oxobutanoic acid and its precursors. Continuous processing, where reagents are pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency.
The industrial production of L-aspartic acid, the parent compound, has already seen the successful implementation of continuous processes using immobilized enzymes. mdpi.comresearchgate.netnih.gov In these systems, a substrate solution, typically containing ammonium (B1175870) fumarate (B1241708), is passed through a column packed with immobilized cells (like E. coli) or purified enzymes (like L-aspartase) that catalyze the conversion to L-aspartic acid. mdpi.comnih.gov This enzymatic conversion is favored for its high product concentration, minimal byproducts, and ease of downstream processing. mdpi.com For instance, studies have demonstrated that when a solution of 1 M ammonium fumarate is passed through an immobilized aspartase column, a high rate of reaction can be achieved and sustained. researchgate.netnih.gov These established continuous systems for L-aspartic acid production serve as a strong foundation for developing similar flow processes for its derivatives. researchgate.net
Key Advantages of Continuous Processing for Aspartic Acid Derivatives:
| Feature | Benefit in Synthesis | Source |
|---|---|---|
| Immobilized Enzyme Systems | Enables reuse of the biocatalyst, reducing costs and simplifying purification. | mdpi.comresearchgate.net |
| Membrane Reactors | Allow for the continuous removal of the product, driving the reaction equilibrium forward and preventing product inhibition. | mdpi.comresearchgate.net |
| Precise Parameter Control | Enhanced control over temperature and pH leads to higher yields and minimizes side reactions. | nih.gov |
| High Productivity | Continuous operation allows for high-throughput production compared to traditional batch methods. | mdpi.com |
Applying these principles to the esterification step—the reaction of L-aspartic acid with a tert-butyl source to form this compound—could streamline the entire manufacturing chain, reducing waste and improving economic feasibility.
Solid-Phase Synthesis Applications (e.g., for creating peptide chains with this derivative)
This compound, commonly known in the field as Fmoc-Asp(OtBu)-OH, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). nih.gov SPPS allows for the stepwise construction of peptide chains on a solid resin support, avoiding complex purification steps between each amino acid addition. peptide.com In this context, the compound serves as the protected form of aspartic acid.
The synthesis strategy relies on an orthogonal protection scheme. The α-amino group is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain carboxylic acid is protected by a tert-butyl (tBu) ester. nih.govpeptide.com This tBu group is crucial as it prevents the side chain from participating in unwanted reactions during peptide elongation. It remains stable under the basic conditions used to remove the Fmoc group at each step but is readily cleaved under the strongly acidic conditions of the final step, which releases the completed peptide from the resin. peptide.com
However, the use of aspartic acid derivatives in SPPS is not without challenges. A significant side reaction is the formation of aspartimide, where the peptide backbone nitrogen attacks the side-chain carbonyl group, especially when aspartic acid is followed by amino acids like glycine (B1666218) or serine. peptide.com This can lead to a mixture of the desired α-coupled peptide and an undesired β-coupled isomer. peptide.com Careful selection of coupling reagents and reaction conditions is necessary to minimize this side reaction.
Summary of this compound in SPPS:
| Parameter | Description | Source |
|---|---|---|
| Compound Name | Fmoc-Asp(OtBu)-OH | nih.gov |
| Role | Protected aspartic acid building block for peptide synthesis. | peptide.com |
| Side-Chain Protection | The tert-butyl (tBu) ester prevents unwanted side-chain reactions. | nih.govpeptide.com |
| Deprotection Strategy | The tBu group is stable to piperidine (B6355638) (Fmoc removal) but cleaved by strong acids like trifluoroacetic acid (TFA). | nih.govpeptide.com |
| Key Challenge | Potential for aspartimide formation, leading to impurities. | peptide.com |
The ability to selectively deprotect the side-chain tert-butyl ester while the peptide remains on the resin opens up possibilities for complex peptide modifications, such as creating branched peptides or attaching fluorescent probes. nih.gov
Green Chemistry Principles and Sustainable Synthesis Approaches
The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which emphasizes waste reduction, energy efficiency, and the use of renewable resources. A major focus is on the production of its precursor, L-aspartic acid.
Traditional chemical synthesis methods for amino acids often require harsh conditions and produce racemic mixtures, necessitating additional resolution steps. mdpi.com In contrast, enzymatic and fermentative processes are inherently greener. mdpi.comresearchgate.net The industrial production of L-aspartic acid predominantly uses the enzyme L-aspartase to convert fumaric acid and ammonia (B1221849) into the desired product. wikipedia.org This biocatalytic approach offers high selectivity, operates under mild conditions (aqueous solvent, moderate temperature and pH), and avoids hazardous reagents. mdpi.comresearchgate.net
Further green advancements include:
Renewable Feedstocks: Research is exploring the direct fermentation of sugars to L-aspartic acid, which would reduce reliance on petroleum-based feedstocks for fumaric acid production. mdpi.com
Atom Economy: The enzymatic addition of ammonia to fumarate is a highly atom-economical reaction, with all reactant atoms being incorporated into the final product.
Biodegradable Polymers: L-aspartic acid is a key starting material for producing polyaspartic acid, a biodegradable and water-soluble polymer used as a fertilizer synergist and an environmentally friendly alternative to polyacrylic acid in applications like superabsorbent materials and scale inhibitors. mdpi.comrsc.org The synthesis of polyaspartic acid derivatives via green routes, such as starting from polysuccinimide, further enhances its sustainability profile. rsc.org
Eco-Friendly Solvents: The development of synthetic methods that utilize water as a solvent, such as the aqueous approach for creating carbon-carbon bonds on imidazole-based hybrids, showcases a move away from volatile organic compounds. nih.gov
Applying these principles to the synthesis of this compound involves optimizing the enzymatic production of the aspartic acid backbone and developing cleaner, more efficient esterification methods that minimize waste and energy consumption.
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis by providing powerful predictive tools. eurekalert.org For a compound like this compound, these technologies can address key challenges in both its synthesis and its application in more complex molecules.
Predicting the outcome of chemical reactions is a primary challenge in organic chemistry, where subtle changes in reactants or conditions can drastically alter the product distribution and yield. eurekalert.org ML models, trained on large datasets of chemical reactions, are now capable of predicting the most likely product of a reaction with high accuracy, often outperforming template-based methods. youtube.com
Potential Applications of ML/AI:
| Application Area | Specific Challenge for this compound | How ML/AI Can Help | Source |
|---|---|---|---|
| Reaction Optimization | Maximizing the yield of the tert-butyl esterification of aspartic acid while minimizing byproducts. | ML models can predict yields under various conditions (catalyst, solvent, temperature), guiding chemists to the optimal setup. | youtube.com |
| Side Reaction Prediction | Minimizing aspartimide formation during solid-phase peptide synthesis. | AI can analyze the peptide sequence and reaction conditions to predict the likelihood of this side reaction, suggesting alternative strategies. | eurekalert.orgyoutube.com |
| Catalyst Discovery | Identifying novel and more efficient catalysts for synthesis or transformation. | ML can screen virtual libraries of potential catalysts to predict their performance, accelerating the discovery process. | nih.gov |
| Enzyme Engineering | Improving the efficiency and stability of enzymes used in the synthesis of the aspartic acid precursor. | ML models can predict the effect of amino acid mutations on enzyme properties like optimal temperature and activity. | nih.govnih.gov |
By translating molecular structures into machine-readable formats, AI can identify complex patterns in reactivity that are not immediately obvious to human chemists. youtube.com This data-driven approach allows for the streamlined synthesis of molecules and can help find novel, more efficient synthetic routes, ultimately saving significant time and resources. youtube.com
Exploration of Novel Catalytic Systems for this compound Transformations
The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of reactions involving this compound. Research is progressing across several fronts, including metal-based catalysis, biocatalysis, and organocatalysis.
Lewis Acid Catalysis: A notable advancement is the use of mild Lewis acids for the selective deprotection of the side-chain tert-butyl ester. One study demonstrated that ferric chloride (FeCl₃) can efficiently and selectively cleave the Asp(OtBu) side chain on a peptide still attached to the solid-phase resin. nih.gov This method is cost-effective and compatible with standard Fmoc chemistry, allowing for on-resin modification of the newly freed aspartic acid side chain to introduce amides, esters, and other functional groups. nih.gov
Biocatalysis: Enzymes offer unparalleled selectivity in chemical transformations. Aspartic peptidases, for example, are enzymes that specifically recognize and cleave peptide bonds involving aspartate residues. researchgate.net While their primary function is hydrolysis, understanding their mechanism can inspire the design of new catalysts for forming or modifying bonds at the aspartate position. The catalytic center of these enzymes, typically featuring two aspartate residues, activates a water molecule for nucleophilic attack, a mechanism that could be mimicked by synthetic catalysts. researchgate.net
Organocatalysis: Chiral organocatalysts are increasingly used for asymmetric synthesis. Chiral aldehydes, for instance, have been shown to effectively catalyze asymmetric reactions on N-unprotected amino acid esters. frontiersin.org These catalysts work by forming a Schiff base with the amino ester, which allows for precise stereoselective control during subsequent transformations. frontiersin.org This approach could be adapted for stereoselective modifications of this compound or related derivatives.
Comparison of Emerging Catalytic Systems:
| Catalyst Type | Example | Application | Key Advantage | Source |
|---|---|---|---|---|
| Lewis Acid | Ferric chloride (FeCl₃) | On-resin deprotection of the tBu ester | Mild, cost-effective, and compatible with SPPS. | nih.gov |
| Biocatalyst | Aspartic peptidases | Inspiration for selective transformations | High specificity and operation in aqueous media. | researchgate.net |
| Organocatalyst | Chiral BINOL aldehyde | Asymmetric α-functionalization of amino esters | Metal-free catalysis with high stereocontrol. | frontiersin.org |
The exploration of these diverse catalytic systems will undoubtedly lead to more sophisticated and efficient methods for the synthesis and manipulation of this compound, expanding its utility in peptide chemistry, drug discovery, and materials science.
Conclusion
Synthesis and Methodological Advances in 3-Amino-4-(tert-butoxy)-4-oxobutanoic acid Research
The synthesis of this compound is intrinsically linked to the broader advancements in β-amino acid synthesis. While classical methods like the Arndt-Eistert homologation provide a foundational approach, modern synthetic chemistry has introduced more efficient and stereoselective methods. orgsyn.orgorganic-chemistry.org The development of catalytic asymmetric methods and the use of novel protecting group strategies have significantly improved the accessibility of this and other β-amino acid derivatives. The ability to selectively introduce the tert-butyl ester functionality is a key achievement, enabling its use as a versatile building block in solid-phase peptide synthesis. chemimpex.com
Current Challenges and Future Outlook in the Field of Beta-Amino Acid Derivative Chemistry
The field of β-amino acid derivative chemistry continues to present both challenges and exciting opportunities. One of the primary challenges is the development of more efficient and scalable synthetic methods, particularly for the production of enantiomerically pure β-amino acids with diverse substitutions. Addressing the cost-effectiveness and environmental impact of these synthetic routes is also a significant concern for industrial applications.
The future of β-amino acid chemistry is bright, with promising applications in medicinal chemistry and materials science. The incorporation of β-amino acids into peptides, creating "peptidomimetics," can lead to compounds with enhanced proteolytic stability and improved pharmacokinetic properties. tandfonline.comnih.gov These peptidomimetics are being explored for a wide range of therapeutic applications, including the development of novel antimicrobial agents and inhibitors of protein-protein interactions. tandfonline.comnih.govacs.org As our understanding of the conformational properties of β-peptides deepens, we can expect the design of novel folded architectures with specific biological functions, further expanding the impact of this fascinating class of molecules. univie.ac.atwjarr.comacs.org
Q & A
Q. What are the primary applications of 3-Amino-4-(tert-butoxy)-4-oxobutanoic acid in peptide synthesis?
This compound is frequently employed as a protected amino acid derivative, particularly for introducing aspartic acid residues into peptides. The tert-butoxy (t-BuO) group acts as a steric and electronic protecting group for the β-carboxylic acid, preventing unwanted side reactions during coupling steps. Methodologically, it is used in solid-phase peptide synthesis (SPPS) via Fmoc/t-Bu strategies. After incorporation, the tert-butoxy group is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) to regenerate the free carboxylic acid .
Q. How can the crystal structure of this compound be determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., DMSO/water). Data collection is performed using synchrotron or laboratory X-ray sources, followed by refinement using programs like SHELXL. Key parameters include resolving hydrogen-bonding networks involving the amino and oxo groups, and verifying the tert-butoxy group’s conformation. SHELX software is recommended for its robustness in handling small-molecule refinement .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during the synthesis of this compound?
Asymmetric synthesis or chiral resolution is critical. For example, enzymatic resolution using lipases or esterases can separate enantiomers. Alternatively, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA) can validate purity. Synthetic routes starting from L-aspartic acid derivatives (e.g., Cbz-L-aspartic acid t-butyl ester) ensure retention of configuration during tert-butoxy protection .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
Discrepancies often arise from polymorphic forms or hydration states. Differential scanning calorimetry (DSC) can identify polymorphs, while dynamic vapor sorption (DVS) assesses hygroscopicity. Solubility should be re-evaluated in standardized buffers (e.g., PBS, pH 7.4) using UV-Vis spectroscopy or HPLC quantification. Evidence from DMSO/corn oil mixtures (e.g., 10% DMSO) suggests solvent polarity significantly impacts solubility .
Q. How does the tert-butoxy group influence the compound’s stability under varying pH conditions?
The tert-butoxy group is stable in neutral to mildly acidic conditions but hydrolyzes under strong acids (e.g., TFA) or prolonged basic conditions. Stability assays using NMR or LC-MS can monitor degradation products. For example, in peptide deprotection (pH < 2), the group is cleaved within 1–2 hours at 25°C, while remaining intact in neutral aqueous buffers for >24 hours .
Q. What analytical methods are optimal for characterizing synthetic intermediates of this compound?
High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are essential. For tert-butoxy confirmation, NMR shows a distinct signal near δ 80 ppm for the quaternary carbon. IR spectroscopy can confirm carbonyl stretches (1700–1750 cm) for the oxo and ester groups. Purity is validated via reverse-phase HPLC with a C18 column and UV detection at 210 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
